N-cyclopropylicosa-5,8,11,14-tetraenamide
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Overview
Description
N-cyclopropylicosa-5,8,11,14-tetraenamide is a synthetic organic compound known for its role as a selective agonist of the cannabinoid receptor 1 (CB1). This compound is structurally related to arachidonic acid derivatives, which are significant in various biological processes, including inflammation and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylicosa-5,8,11,14-tetraenamide typically involves the reaction of arachidonic acid with cyclopropylamine under specific conditions. The process includes:
Step 1: Activation of arachidonic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Step 2: Reaction of the active ester with cyclopropylamine to yield this compound.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylicosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
N-cyclopropylicosa-5,8,11,14-tetraenamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of amides and their derivatives.
Biology: Investigated for its role in modulating cannabinoid receptors, particularly CB1, which is involved in various physiological processes.
Medicine: Explored for potential therapeutic applications in pain management, inflammation, and cancer treatment due to its interaction with cannabinoid receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
N-cyclopropylicosa-5,8,11,14-tetraenamide exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1). The compound binds to the CB1 receptor, leading to the inhibition of adenylate cyclase activity, which in turn reduces the levels of cyclic adenosine monophosphate (cAMP). This cascade of events results in the modulation of various signaling pathways involved in pain, inflammation, and cell proliferation .
Comparison with Similar Compounds
Arachidonylethanolamide: Another arachidonic acid derivative that acts on cannabinoid receptors.
N-arachidonoyldopamine: A compound with similar structural features and biological activity.
N-oleoylethanolamide: Known for its role in regulating appetite and metabolism.
Uniqueness: N-cyclopropylicosa-5,8,11,14-tetraenamide is unique due to its high selectivity for the CB1 receptor over the CB2 receptor, making it a valuable tool for studying CB1-mediated physiological processes .
Properties
Molecular Formula |
C23H37NO |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-cyclopropylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25) |
InChI Key |
GLGAUBPACOBAMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
Origin of Product |
United States |
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